molecular formula C21H20BrNO4S2 B5093145 (5E)-5-({3-Bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-({3-Bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B5093145
M. Wt: 494.4 g/mol
InChI Key: PQMKVAHOESRREO-LDADJPATSA-N
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Description

(5E)-5-({3-Bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({3-Bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized through the reaction of a thiourea derivative with an α-haloketone under basic conditions.

    Bromination and Methoxylation: The aromatic ring is brominated and methoxylated using bromine and methanol, respectively, under controlled conditions.

    Etherification: The phenolic hydroxyl group is etherified with 2-(2-methylphenoxy)ethanol in the presence of a suitable base like potassium carbonate.

    Aldol Condensation: The final step involves an aldol condensation reaction between the thiazolidinone core and the substituted benzaldehyde derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the thiazolidinone ring.

    Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced derivatives with hydroxyl or alkyl groups.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has potential applications as an antimicrobial agent due to its thiazolidinone core. It can be tested against various bacterial and fungal strains to evaluate its efficacy.

Medicine

In medicine, the compound’s potential anticancer properties can be explored. Its ability to inhibit certain enzymes or pathways involved in cancer cell proliferation makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of (5E)-5-({3-Bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The thiazolidinone core can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-({3-Bromo-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one: Similar structure but lacks the methoxy group.

    (5E)-5-({3-Bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a thioxo group instead of a sulfanylidene group.

Uniqueness

The presence of both the bromine and methoxy groups on the aromatic ring, along with the sulfanylidene group in the thiazolidinone core, makes this compound unique. These structural features contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

(5E)-5-[[3-bromo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrNO4S2/c1-13-6-4-5-7-16(13)26-8-9-27-19-15(22)10-14(11-17(19)25-3)12-18-20(24)23(2)21(28)29-18/h4-7,10-12H,8-9H2,1-3H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMKVAHOESRREO-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCOC2=C(C=C(C=C2Br)C=C3C(=O)N(C(=S)S3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OCCOC2=C(C=C(C=C2Br)/C=C/3\C(=O)N(C(=S)S3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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